molecular formula C18H25N3O3 B1146384 5-Hydroxy saxagliptin CAS No. 841302-24-7

5-Hydroxy saxagliptin

Numéro de catalogue: B1146384
Numéro CAS: 841302-24-7
Poids moléculaire: 331.4 g/mol
Clé InChI: GAWUJFVQGSLSSZ-YQWHHNEHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Hydroxy Saxagliptin, also known in research settings as BMS-510849, is a primary and pharmacologically active metabolite of the antihyperglycemic drug Saxagliptin . It is formed in the body through the metabolism of Saxagliptin, mediated primarily by the cytochrome P450 3A4/5 (CYP3A4/5) isozyme . This metabolite is a key subject of study in diabetes research due to its role in the overall efficacy and pharmacokinetic profile of Saxagliptin. Like its parent compound, this compound functions as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, albeit with approximately half the inhibitory potency . By inhibiting DPP-4, it slows the degradation of endogenous incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This mechanism leads to increased insulin secretion in a glucose-dependent manner and reduced glucagon release from the liver, making it a valuable compound for investigating pathways of blood glucose regulation . Researchers utilize this compound in metabolic studies, pharmacokinetic analyses, and to elucidate the complete mechanism of action of DPP-4 inhibitor therapies. This product is intended for Research Use Only and is not to be used for diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

841302-24-7

Formule moléculaire

C18H25N3O3

Poids moléculaire

331.4 g/mol

Nom IUPAC

(1S,3R,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12-,13+,14-,16?,17-,18+/m1/s1

Clé InChI

GAWUJFVQGSLSSZ-YQWHHNEHSA-N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

SMILES isomérique

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N

SMILES canonique

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

Synonymes

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile;  BMS 510849;  5-Hydroxy Saxagliptin;  BMS 510849;  M2 Saxagliptin Hydroxylated Metabolite

Origine du produit

United States

Méthodes De Préparation

Sample Preparation and SPE Protocol

The simultaneous extraction of 5-hydroxy saxagliptin, saxagliptin, and dapagliflozin from human plasma employs a mixed-mode cation-exchange SPE sorbent (Oasis MCX) in a 96-well µElution plate format. This method prioritizes selectivity and throughput, leveraging the µElution plate’s minimal solvent requirements (≤200 µL per well). Plasma samples are pretreated with internal standards and diluted with 2% formic acid before loading onto preconditioned MCX cartridges. Sequential washes with 2% formic acid and methanol eliminate matrix interferents, followed by elution with 5% ammonium hydroxide in methanol. The protocol achieves a 71% recovery rate for this compound, outperforming dapagliflozin (59%) but slightly trailing saxagliptin (100%).

Chromatographic Separation

Post-extraction, analytes undergo reversed-phase separation on an ACQUITY HSS C18 column (1.7 µm, 2.1 × 100 mm) maintained at 40°C. A linear gradient of ammonium acetate buffer (pH 3.5) and acetonitrile (0.4 mL/min flow rate) resolves this compound at 2.8 minutes, with saxagliptin and dapagliflozin eluting at 2.5 and 3.1 minutes, respectively. The high surface area of the HSS C18 media enhances peak symmetry, critical for distinguishing structurally similar metabolites.

Mass Spectrometric Detection

Electrospray ionization (ESI) in positive ion mode targets this compound via the transition m/z 332.30 → 196.20, while saxagliptin (m/z 316.22 → 180.19) and dapagliflozin (m/z 467.22 → 329.15, negative mode) are monitored concurrently. The Xevo TQ-S micro spectrometer’s sensitivity ensures signal-to-noise (S/N) ratios exceeding 20:1 at the LLOQ (0.200 ng/mL), meeting FDA bioanalytical guidelines. Calibration curves for this compound exhibit linearity (R² > 0.99) across 0.200–100 ng/mL using 1/x² weighting, with intra- and inter-day precision ≤10%.

Table 1: Performance Metrics for this compound Quantification

ParameterValue
LLOQ0.200 ng/mL
Recovery71%
Linear Range0.200–100 ng/mL
Intra-Day Precision4.2–8.9% RSD
Inter-Day Precision5.1–9.7% RSD
Accuracy95–105%

Synthetic Pathways and Intermediate Optimization

Retrosynthetic Analysis of Saxagliptin

This compound’s preparation is intrinsically linked to saxagliptin synthesis, as the metabolite arises from hepatic cytochrome P450-mediated hydroxylation. Key intermediates like (S)-N-Boc-3-hydroxyadamantylglycine derive from 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid (I ), synthesized via a three-step route from 1-adamantanecarboxylic acid (II ). Nitration of II with sulfuric/nitric acid yields 3-hydroxy-1-adamantanecarboxylic acid (III ), which undergoes acylation, condensation, and decarboxylation to form 3-hydroxy-1-acetyladamantane (IV ). Oxidation of IV with potassium permanganate produces I in 60% overall yield.

Critical Reaction Parameters

  • Nitration : Optimal at 0–5°C to minimize byproducts.

  • Acylation : Acetic anhydride in dichloromethane (DCM) at reflux (40°C).

  • Oxidation : KMnO₄ in acetone/water (1:1) at 25°C for 6 hours.

Crystallization and Hydrate Formation

Patent data reveal that saxagliptin monohydrate, a precursor to this compound, is isolated via solvent-mediated crystallization. Treating saxagliptin trifluoroacetate with sodium hydroxide in methanol/water precipitates the monohydrate, which is filtered and dried under vacuum (25–30°C). Hemihydrate forms emerge from ethyl acetate/water antisolvent systems, underscoring the role of solvent polarity in hydrate stability. While direct synthesis of this compound isn’t detailed, these methods inform potential hydroxylation strategies.

Table 2: Saxagliptin Hydrate Properties

Hydrate FormSolvent SystemWater Content (Karl Fischer)
MonohydrateMethanol/Water3.2–3.8% w/w
HemihydrateEthyl Acetate/Water1.5–2.1% w/w

Method Validation and Regulatory Compliance

Precision and Accuracy

Three validation batches for this compound demonstrate intra-day precision of 4.2–8.9% RSD and inter-day precision of 5.1–9.7% RSD across low, medium, and high QC levels. Accuracy (95–105%) aligns with EMA and FDA guidelines, ensuring reliable pharmacokinetic profiling in clinical trials.

Stability Assessments

Bench-top (24 hours), autosampler (48 hours), and freeze-thaw (three cycles) stability tests confirm this compound’s resilience in plasma . Degradation remains <15%, validating the SPE-UPLC-MS/MS method’s robustness for long-term studies.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxy saxagliptin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

5-Hydroxy saxagliptin has a wide range of scientific research applications:

Mécanisme D'action

5-Hydroxy saxagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, leading to increased levels of GLP-1 and GIP. These hormones enhance glucose-dependent insulin secretion and decrease glucagon secretion, thereby improving glycemic control in patients with type 2 diabetes mellitus .

Comparaison Avec Des Composés Similaires

Clinical Implications

  • Renal Impairment : this compound accumulates in severe renal dysfunction (AUC 4.5× higher vs. healthy subjects), necessitating dose adjustments for saxagliptin .
  • Hepatic Impairment: Minimal impact on this compound exposure due to its non-hepatic clearance .
  • Efficacy : Despite lower potency, this compound contributes significantly to DPP-4 inhibition, with combined active moieties (saxagliptin + ½ metabolite) maintaining glycemic control .

Activité Biologique

5-Hydroxy saxagliptin (5-OH SAX) is a significant metabolite of saxagliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). Understanding the biological activity of 5-OH SAX is crucial for evaluating its pharmacological efficacy, safety, and potential therapeutic applications. This article reviews the pharmacokinetic and pharmacodynamic properties of 5-OH SAX, supported by relevant data tables and research findings.

Pharmacokinetics of this compound

Absorption and Metabolism
5-OH SAX is formed from saxagliptin through hepatic metabolism, primarily via cytochrome P450 enzymes CYP3A4/5. The bioavailability of saxagliptin is approximately 75%, with about 50% metabolized to 5-OH SAX in the liver . The systemic exposure to 5-OH SAX in plasma can be about three times that of the parent drug, indicating its significant presence and potential activity in vivo.

Pharmacokinetic Parameters
The pharmacokinetic profile of 5-OH SAX has been characterized through various studies. Key parameters include:

ParameterValue
Maximum Concentration (Cmax)Not specified
Time to Maximum Concentration (Tmax)~0.11 h
Half-Life (t1/2)~6.13 h
Volume of Distribution (V)~20 L/kg
Bioavailability~75%

Pharmacodynamics of this compound

DPP-4 Inhibition
Both saxagliptin and 5-OH SAX exhibit a high degree of selectivity for DPP-4 compared to other DPP enzymes. The maximum DPP-4 inhibition ratio for saxagliptin is reported at approximately 71.47%, while the inhibitory effect of 5-OH SAX is about half that of the parent compound, with an estimated EC50EC_{50} value that is approximately 0.46×EC500.46\times EC_{50} of saxagliptin . This indicates that while 5-OH SAX is active, it is less potent than saxagliptin itself.

Case Studies and Research Findings

Several studies have investigated the effects and efficacy of 5-OH SAX in clinical settings:

  • Type 2 Diabetes Mellitus Studies
    A study involving T2DM rats demonstrated that administration of 5-OH SAX resulted in significant DPP-4 inhibition, contributing to improved glycemic control. The pharmacokinetic/pharmacodynamic (PK/PD) modeling established a relationship between plasma concentrations and biological effects, facilitating predictions regarding dosing regimens .
  • Comparative Efficacy
    In clinical trials assessing the efficacy of saxagliptin versus other antidiabetic medications, it was found that both saxagliptin and its metabolite effectively increased levels of GLP-1 and GIP, hormones critical for insulin secretion. However, the reduced potency of 5-OH SAX necessitates consideration when evaluating overall therapeutic effectiveness .
  • Safety Profile
    Safety pharmacology studies have indicated that both saxagliptin and 5-OH SAX possess favorable safety profiles with minimal cardiovascular risks associated with their use . This aspect is crucial for patient management in T2DM, where cardiovascular health is often compromised.

Q & A

Q. What is the metabolic pathway of saxagliptin, and how does 5-hydroxy saxagliptin contribute to its pharmacodynamic activity?

Saxagliptin undergoes hepatic metabolism primarily via CYP3A4/5 enzymes to form this compound, an active metabolite with 50% of the parent drug’s DPP-4 inhibitory potency . Both compounds contribute to glycemic control by prolonging incretin activity. Quantification in clinical studies shows that this compound accounts for 44% of total excreted drug-related material, underscoring its pharmacokinetic significance .

Q. What validated analytical methods are used to quantify saxagliptin and this compound in biological matrices?

LC-MS/MS is the gold standard for simultaneous quantification. A validated method involves solid-phase extraction (SPE) with ion-pair reagents (e.g., sodium dodecyl sulfate), reversed-phase chromatography (ACE 5CN column), and mobile phases like acetonitrile/ammonium formate buffer (80:20 v/v). Lower limits of quantitation (LLoQ) are 1 ng/mL for saxagliptin and 2 ng/mL for this compound, with recovery rates >75% .

Advanced Research Questions

Q. How does CYP3A4/5 genetic polymorphism influence this compound exposure, and what are the clinical implications?

CYP3A4 exhibits 4-fold higher catalytic efficiency than CYP3A5 in metabolizing saxagliptin . Since CYP3A5 expression varies due to genetic polymorphisms (e.g., CYP3A5 non-expressors), saxagliptin clearance is predominantly CYP3A4-dependent. This minimizes interindividual variability in metabolite formation, suggesting consistent efficacy across populations .

Q. What methodological challenges arise in distinguishing saxagliptin from this compound during co-analysis, and how are they resolved?

Key challenges include chromatographic resolution of structurally similar compounds and minimizing matrix effects. Optimized methods use high-resolution columns (e.g., ACE 5CN) and mobile-phase additives (ammonium formate) to achieve baseline separation within 3.5 minutes. Cross-validation with incurred sample reanalysis ensures reproducibility .

Q. Do drug-drug interactions involving CYP3A4 inhibitors/inducers alter this compound pharmacokinetics?

Strong CYP3A4 inhibitors (e.g., ketoconazole) increase saxagliptin AUC by 145% but reduce this compound exposure by 88% due to inhibited metabolite formation. Conversely, inducers like rifampicin decrease saxagliptin AUC by 76% and metabolite levels by 38%, necessitating dose adjustments .

Q. How do discrepancies in cardiovascular outcomes (e.g., heart failure risk) correlate with this compound’s pharmacodynamics?

Despite equivalent DPP-4 inhibition by saxagliptin and its metabolite, the SAVOR-TIMI 53 trial reported a 27% increased heart failure hospitalization risk with saxagliptin. This suggests off-target effects unrelated to DPP-4 inhibition, warranting investigation into metabolite-specific signaling pathways .

Q. What is the impact of renal/hepatic impairment on this compound elimination?

Renal excretion accounts for 24% of saxagliptin and 44% of this compound clearance. Severe renal impairment (eGFR <30 mL/min) increases metabolite AUC by 66%, necessitating dose reduction. Hepatic impairment has minimal effect due to non-CYP metabolic pathways .

Key Research Gaps

  • Mechanistic studies to resolve cardiovascular risk disparities between parent drug and metabolite.
  • Long-term safety profiling of this compound in renally impaired populations.
  • Development of isoform-specific DPP-4 inhibitors to isolate glycemic benefits from adverse effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.